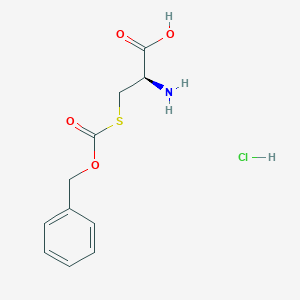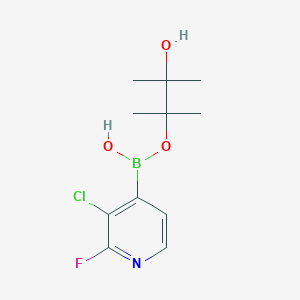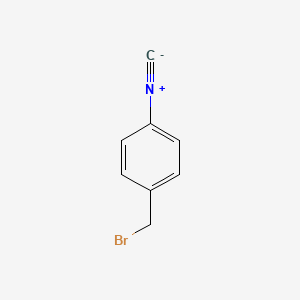
S-Z-L-cysteine HCl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
S-Z-L-cysteine hydrochloride is an amino acid derivative that plays a crucial role in various biological processes. It is a sulfur-containing compound, which makes it an essential component in the synthesis of proteins and other important biomolecules. The presence of a thiol group (-SH) in its structure contributes to its high reactivity and biological significance.
准备方法
Synthetic Routes and Reaction Conditions: S-Z-L-cysteine hydrochloride can be synthesized through several methods. One common approach involves the enzymatic conversion of DL-2-amino-Δ2-thiazoline-4-carboxylic acid to L-cysteine using Pseudomonas species. This method utilizes three enzymes: ATC racemase, L-ATC hydrolase, and S-carbamoyl-L-cysteine hydrolase .
Industrial Production Methods: In industrial settings, S-Z-L-cysteine hydrochloride is often produced through the hydrolysis of racemic 2-amino-Δ2-thiazoline-4-carboxylic acid. This process involves the use of specific bacterial strains that can efficiently convert the precursor compound into the desired product .
化学反应分析
Types of Reactions: S-Z-L-cysteine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. The thiol group in its structure is particularly reactive and can participate in redox reactions.
Common Reagents and Conditions: Common reagents used in the reactions involving S-Z-L-cysteine hydrochloride include oxidizing agents like hydrogen peroxide and reducing agents such as dithiothreitol. The reactions typically occur under mild conditions, often at room temperature and neutral pH .
Major Products Formed: The major products formed from the reactions of S-Z-L-cysteine hydrochloride include disulfides, such as cystine, and other sulfur-containing compounds. These products are crucial in various biological processes, including the formation of disulfide bonds in proteins .
科学研究应用
S-Z-L-cysteine hydrochloride has a wide range of applications in scientific research. In chemistry, it is used as a precursor for the synthesis of various sulfur-containing compounds. In biology, it plays a role in the study of redox reactions and cellular metabolism. In medicine, it is used in the development of drugs and nutritional supplements due to its antioxidant properties .
作用机制
The mechanism of action of S-Z-L-cysteine hydrochloride involves its participation in redox reactions. The thiol group in its structure can undergo oxidation to form disulfides, which are crucial in maintaining the redox balance within cells. Additionally, it serves as a precursor for the synthesis of glutathione, a powerful antioxidant that protects cells from oxidative damage .
相似化合物的比较
Similar Compounds: Similar compounds to S-Z-L-cysteine hydrochloride include L-cysteine, L-cystine, and N-acetylcysteine. These compounds share similar structural features and biological functions.
Uniqueness: What sets S-Z-L-cysteine hydrochloride apart from its counterparts is its specific hydrochloride form, which enhances its solubility and stability. This makes it particularly useful in various industrial and research applications where these properties are essential .
属性
分子式 |
C11H14ClNO4S |
|---|---|
分子量 |
291.75 g/mol |
IUPAC 名称 |
(2R)-2-amino-3-phenylmethoxycarbonylsulfanylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C11H13NO4S.ClH/c12-9(10(13)14)7-17-11(15)16-6-8-4-2-1-3-5-8;/h1-5,9H,6-7,12H2,(H,13,14);1H/t9-;/m0./s1 |
InChI 键 |
BHHZAGMIVRJIIO-FVGYRXGTSA-N |
手性 SMILES |
C1=CC=C(C=C1)COC(=O)SC[C@@H](C(=O)O)N.Cl |
规范 SMILES |
C1=CC=C(C=C1)COC(=O)SCC(C(=O)O)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(3-Bromo-5-fluorophenyl)methyl]piperidine-2,6-dione](/img/structure/B13724271.png)

![1-(Propane-2-sulfonyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13724283.png)
![[(2S,3R,4S,5S,6R)-6-[[(3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B13724292.png)
![[2-(4-Bromo-2,6-dichlorophenoxy)-ethyl]-dimethyl-amine](/img/structure/B13724293.png)


![N,N-Diethyl-3-fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B13724316.png)

![N-[2-Fluoro-4-(methylsulfonyl)phenyl]piperidin-4-amine](/img/structure/B13724329.png)
![[4-Fluoro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methyl-carbamic acid tert-butyl ester](/img/structure/B13724330.png)


